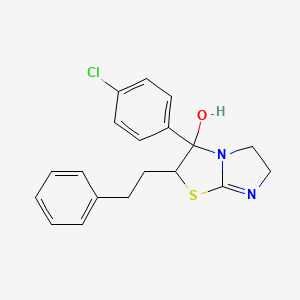
3-(4-Chlorophenyl)-2,3,5,6-tetrahydro-2-(2-phenylethyl)imidazo(2,1-b)thiazol-3-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(4-Chlorophenyl)-2,3,5,6-tetrahydro-2-(2-phenylethyl)imidazo(2,1-b)thiazol-3-ol is a complex organic compound that belongs to the class of imidazo[2,1-b]thiazoles This compound is characterized by the presence of a chlorophenyl group, a phenylethyl group, and a tetrahydroimidazo-thiazole core
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Chlorophenyl)-2,3,5,6-tetrahydro-2-(2-phenylethyl)imidazo(2,1-b)thiazol-3-ol typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Imidazo[2,1-b]thiazole Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions. For example, the reaction of 2-aminothiazole with an α-haloketone can yield the imidazo[2,1-b]thiazole core.
Introduction of the Chlorophenyl Group: The chlorophenyl group can be introduced through a nucleophilic aromatic substitution reaction, where a suitable chlorophenyl halide reacts with the imidazo[2,1-b]thiazole core.
Addition of the Phenylethyl Group: The phenylethyl group can be added via a Friedel-Crafts alkylation reaction, where the imidazo[2,1-b]thiazole core is alkylated with a phenylethyl halide in the presence of a Lewis acid catalyst.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process automation to ensure consistent quality and scalability.
Análisis De Reacciones Químicas
Types of Reactions
3-(4-Chlorophenyl)-2,3,5,6-tetrahydro-2-(2-phenylethyl)imidazo(2,1-b)thiazol-3-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, potentially converting ketone or aldehyde functionalities to alcohols.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), hydrogen peroxide (H₂O₂)
Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)
Substitution: Chlorophenyl halides, Lewis acids (e.g., AlCl₃)
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Alcohols
Substitution: Various substituted derivatives depending on the reagents used
Aplicaciones Científicas De Investigación
3-(4-Chlorophenyl)-2,3,5,6-tetrahydro-2-(2-phenylethyl)imidazo(2,1-b)thiazol-3-ol has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including its role as an enzyme inhibitor or receptor modulator.
Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mecanismo De Acción
The mechanism of action of 3-(4-Chlorophenyl)-2,3,5,6-tetrahydro-2-(2-phenylethyl)imidazo(2,1-b)thiazol-3-ol depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or DNA. For example, it could inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The exact pathways involved would require detailed biochemical studies to elucidate.
Comparación Con Compuestos Similares
Similar Compounds
2-Phenylethylimidazo[2,1-b]thiazole: Lacks the chlorophenyl group, which may affect its chemical reactivity and biological activity.
4-Chlorophenylimidazo[2,1-b]thiazole: Lacks the phenylethyl group, which may influence its solubility and interaction with biological targets.
2,3,5,6-Tetrahydroimidazo[2,1-b]thiazole: Lacks both the chlorophenyl and phenylethyl groups, making it a simpler structure with potentially different properties.
Uniqueness
3-(4-Chlorophenyl)-2,3,5,6-tetrahydro-2-(2-phenylethyl)imidazo(2,1-b)thiazol-3-ol is unique due to the presence of both the chlorophenyl and phenylethyl groups, which confer distinct chemical and biological properties. These groups can influence the compound’s reactivity, solubility, and interaction with molecular targets, making it a valuable compound for various research applications.
Propiedades
Número CAS |
86346-78-3 |
|---|---|
Fórmula molecular |
C19H19ClN2OS |
Peso molecular |
358.9 g/mol |
Nombre IUPAC |
3-(4-chlorophenyl)-2-(2-phenylethyl)-5,6-dihydro-2H-imidazo[2,1-b][1,3]thiazol-3-ol |
InChI |
InChI=1S/C19H19ClN2OS/c20-16-9-7-15(8-10-16)19(23)17(24-18-21-12-13-22(18)19)11-6-14-4-2-1-3-5-14/h1-5,7-10,17,23H,6,11-13H2 |
Clave InChI |
MEGNZURPRPZTQJ-UHFFFAOYSA-N |
SMILES canónico |
C1CN2C(=N1)SC(C2(C3=CC=C(C=C3)Cl)O)CCC4=CC=CC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


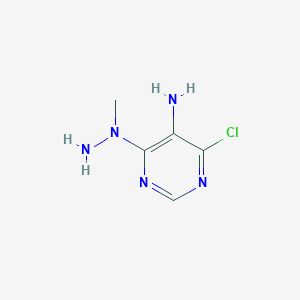
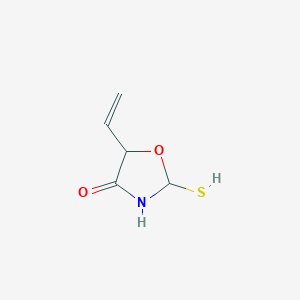
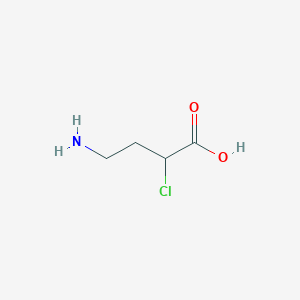
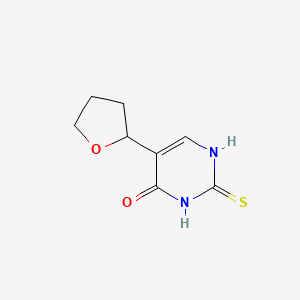



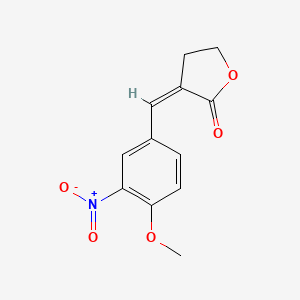

![(3S)-N,N-bis[(2-chloro-4-fluorophenyl)methyl]pyrrolidin-3-amine](/img/structure/B12916545.png)




